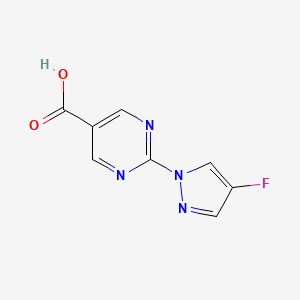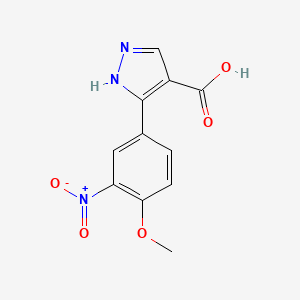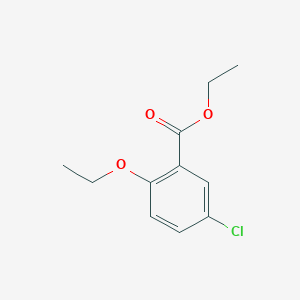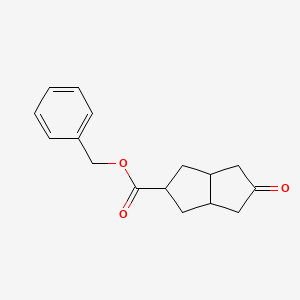![molecular formula C8H14O B6337102 Spiro[3.4]octan-3-ol CAS No. 1378654-54-6](/img/structure/B6337102.png)
Spiro[3.4]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.4]octan-3-ol is a chemical compound with the molecular formula C8H14 . It is also known by other names such as Spiro[3.4]octane .
Synthesis Analysis
The synthesis of spirocyclic compounds like this compound has been a topic of research in organic and medicinal chemistry . For instance, one approach involves the annulation of the cyclopentane ring . Other approaches involve the annulation of the four-membered ring . These methods employ readily available Grignard reagents based on substituted cyclobutanes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a unique spiro arrangement, where two cyclic structures share a single atom . The molecular weight of this compound is approximately 110.197 Da .Scientific Research Applications
Spiro[3.4]octan-3-ol has been studied extensively in the field of scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and toxicology. In biochemistry, it has been used as a substrate for enzymes and as an inhibitor of certain enzyme activities. In pharmacology, it has been used to study the effects of drugs on the nervous system and to assess the safety of certain drugs. In toxicology, it has been used to study the toxicity of certain compounds, as well as to assess the environmental impact of certain chemicals.
Mechanism of Action
Spiro[3.4]octan-3-ol is known to act as a weak acid, and it is believed to bind to certain enzymes and proteins in the body. It is thought to interact with specific receptors in the body, triggering various biochemical and physiological responses. It is believed to act by modulating the activity of certain enzymes, which in turn affects the production of neurotransmitters and hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a variety of effects on the body, including the regulation of blood pressure, heart rate, and respiration. It has also been found to have anti-inflammatory and analgesic effects, as well as a sedative effect. Additionally, it has been found to reduce stress, anxiety, and depression.
Advantages and Limitations for Lab Experiments
Spiro[3.4]octan-3-ol has several advantages and limitations when used in laboratory experiments. One advantage is its low toxicity, which makes it safe to use in experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. A limitation of this compound is that it is not water soluble, which makes it difficult to use in certain experiments.
Future Directions
The potential applications of Spiro[3.4]octan-3-ol are vast, and there are many possible future directions for research. One potential application is in the development of new drugs and therapies, as it has been shown to have a variety of effects on the body. Additionally, it could be used to develop new methods of diagnosing and treating diseases, as well as to improve existing treatments. Additionally, it could be used to develop new methods of food preservation, as its antimicrobial properties could be used to extend the shelf life of food products. Finally, it could be used in the development of new materials, such as plastics and coatings, as its chemical properties make it an ideal choice for many applications.
Synthesis Methods
Spiro[3.4]octan-3-ol can be synthesized from a variety of starting materials, such as ethyl acetate, isobutyl alcohol, and ethyl formate. The most common method of synthesis involves the use of a Grignard reaction, in which a Grignard reagent (such as ethyl magnesium bromide) is reacted with an aldehyde or ketone. The reaction is typically carried out in an inert atmosphere at a temperature of around 0°C.
properties
IUPAC Name |
spiro[3.4]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-6-8(7)4-1-2-5-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIRNITSVMOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857397 |
Source


|
| Record name | Spiro[3.4]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378654-54-6 |
Source


|
| Record name | Spiro[3.4]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)


![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)
![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)




![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)


![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)